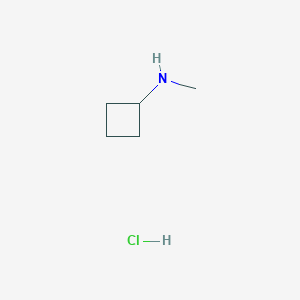N-methylcyclobutanamine hydrochloride
CAS No.: 848497-98-3
Cat. No.: VC3050171
Molecular Formula: C5H12ClN
Molecular Weight: 121.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848497-98-3 |
|---|---|
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| IUPAC Name | N-methylcyclobutanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H |
| Standard InChI Key | AZXFWSPGAJVTRL-UHFFFAOYSA-N |
| SMILES | CNC1CCC1.Cl |
| Canonical SMILES | CNC1CCC1.Cl |
Introduction
Chemical Identity and Structure
Basic Properties
N-methylcyclobutanamine hydrochloride is identified by the CAS Registry Number 848497-98-3 . It is the hydrochloride salt of N-methylcyclobutanamine (free base), which has a different CAS number (34066-62-1) . While comprehensive physical property data for the hydrochloride salt form is limited in the available search results, the parent compound (free base) has a molecular formula of C₅H₁₁N and a molecular weight of 85.147 g/mol .
Structural Features
The compound consists of a cyclobutane ring with a secondary amine functionality where one hydrogen atom is substituted with a methyl group. In the hydrochloride salt form, the nitrogen atom is protonated, forming an ionic bond with a chloride counterion. This salt formation enhances stability and solubility in polar solvents compared to the free base form.
Applications in Organic Synthesis
Synthetic Utility
N-methylcyclobutanamine hydrochloride demonstrates significant utility in various synthetic transformations, particularly in the preparation of complex organic molecules. Its reactivity profile is consistent with secondary amines, making it valuable in nucleophilic substitution and addition reactions .
Documented Reaction Examples
Multiple synthetic applications of N-methylcyclobutanamine hydrochloride have been reported in the literature, as summarized in Table 1 below:
Table 1: Synthetic Applications of N-methylcyclobutanamine Hydrochloride
Reaction Example Details
A particularly illustrative example demonstrating the utility of N-methylcyclobutanamine hydrochloride is found in the synthesis of a bromophenyl derivative:
"Into a 50-mL round-bottom flask, was placed (2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid (1 g, 3.029 mmol, 1 equiv) in DMF (15 mL), to which was added diisopropylethylamine (1.57 g, 12.115 mmol, 4 equiv), N-methylcyclobutanamine hydrochloride (368 mg, 3.03 mmol, 1 equiv), and BOP (1.61 g, 3.63 mmol, 1.2 equiv) in sequence. The resulting solution was stirred for 2 hours at room temperature."
This reaction proceeded with an excellent yield of 91%, highlighting the efficiency of this reagent in amide bond formation reactions.
Pharmaceutical Research Applications
Development of Sigma-1 Receptor Ligands
N-methylcyclobutanamine hydrochloride has demonstrated significant value in medicinal chemistry research, particularly in the development of sigma-1 receptor ligands. According to research published in RSC Advances, derivatives incorporating the N-methylcyclobutanamine moiety have shown "low nanomolar to subnanomolar potencies as sigma-1 receptor ligands, with moderate to excellent selectivity over the sigma-2 receptor" .
CNS-Targeted Compounds
Compounds containing the N-methylcyclobutanamine structural element have shown promising properties for central nervous system applications. The research indicates that many derivatives "scored high (>4.7) in the CNS MPO appraisal system, indicating their high likelihood in penetrating the blood-brain barrier" . This suggests potential applications in the treatment of neurological disorders.
Neurite Outgrowth Activity
A particularly noteworthy finding from the pharmaceutical research is that "a number of these compounds exhibited significant neurite outgrowth efficacy in N1E-115 neuronal cells and displayed excellent selectivity for sigma-1 receptors over the selected endogenous neurotransmitter transporters, such as DAT, NET and SERT" . This indicates potential neuroprotective or neuroregenerative properties of compounds containing the N-methylcyclobutanamine structure.
Spectroscopic Characterization
NMR Data of Derivatives
While comprehensive spectroscopic data specifically for N-methylcyclobutanamine hydrochloride is limited in the search results, NMR data for several derivatives have been reported. For example, compound 17, N-(2-((5-((3-Fluorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)-N-methylcyclobutanamine hydrochloride, shows characteristic signals in its ¹H NMR spectrum that confirm the presence of the N-methylcyclobutanamine moiety .
Example Preparation Methods
The preparation of compounds containing the N-methylcyclobutanamine structure often follows established protocols. For instance, one synthesis approach is described as:
"To a solution of compound 3 (150 mg, 0.29 mmol) in MeOH (4 mL) was added N-methylcyclobutylamine hydrochloride (105 mg, 0.90 mmol) and triethylamine (190 μL, 1.00 mmol). The reaction mixture was heated at 100°C in a sealed tube for 15 h and cooled down to room temperature."
This method resulted in a high yield (86%) of the desired product, demonstrating the efficient reactivity of N-methylcyclobutanamine hydrochloride.
Structure-Activity Relationships
Important Structural Features
Research findings suggest that the N-methylcyclobutanamine moiety contributes significantly to the biological activity of certain compounds. Specifically, "the results for the secondary amines [compounds 28 and 29] indicate that the hydrogen bond donor on basic nitrogen atom was beneficial for increased binding" . This highlights the importance of the secondary amine functionality in N-methylcyclobutanamine for certain pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume